molecular formula C17H25ClN2O3 B2934701 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide CAS No. 1795297-27-6

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide

Cat. No.: B2934701
CAS No.: 1795297-27-6
M. Wt: 340.85
InChI Key: MVINMDUMVCLAHJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a dimethylaminoethyl group, and an oxan-4-yl group attached to an acetamide backbone.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide typically involves the esterification of p-chlorophenoxyacetic acid with dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like m-xylene under reflux conditions. The resulting ester is then reacted with oxan-4-ylamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a central nervous system stimulant sets it apart from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3/c1-19(2)9-10-20(15-7-11-22-12-8-15)17(21)13-23-16-5-3-14(18)4-6-16/h3-6,15H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVINMDUMVCLAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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